Mecbl.pdcl3
Description
Historical Context and Evolution of Organometallic Chemistry with Bio-Relevant Ligands
The field of organometallic chemistry has its roots in the 19th century, but it was the discovery and structural elucidation of ferrocene (B1249389) in the mid-20th century that catalyzed its rapid expansion. A pivotal moment in the convergence of organometallic chemistry and biology was the characterization of methylcobalamin (B1676134), a naturally occurring organometallic compound. rsc.org Methylcobalamin, an active form of vitamin B12, features a unique cobalt-carbon sigma bond, a rarity in biological systems. wikipedia.org This discovery spurred investigations into the reactivity of this Co-C bond and the broader potential of bio-relevant macrocycles, like the corrin (B1236194) ring of cobalamin, to serve as ligands for other transition metals. rsc.orgnih.gov The evolution of this field has seen the development of a vast library of metal complexes with biological ligands, aimed at mimicking enzymatic processes, developing new catalysts, and creating therapeutic agents. acs.org The intentional coupling of cobalamin derivatives with other metals, such as palladium, is a more recent development, driven by the desire to combine the unique properties of both metallic centers. acs.orggoogle.com
Structural and Electronic Peculiarities of Methylcobalamin in Complex Formation
Methylcobalamin is a structurally complex molecule. nih.gov At its core is a cobalt(III) ion coordinated by a corrin ring, a macrocycle similar to a porphyrin but more flexible and with two of the pyrrole (B145914) rings directly linked. nih.gov The cobalt center is in an octahedral coordination environment. wikipedia.org Four coordination sites are occupied by the nitrogen atoms of the corrin ring. The fifth, or "lower," axial position is occupied by the nitrogen atom of a 5,6-dimethylbenzimidazole (B1208971) nucleotide base, which is tethered to the corrin ring via a ribose phosphate (B84403) backbone. The sixth, or "upper," axial position is where the methyl group is attached, forming the defining organometallic bond. wikipedia.org
The formation of an adduct with a palladium species like PdCl₃⁻ would likely involve the interaction of the palladium center with one or more of the functional groups on the periphery of the cobalamin molecule. The amide side chains of the corrin ring, the phosphate group, or even the nucleotide base could serve as potential coordination sites. The reaction could also potentially lead to the cleavage of the Co-C bond, with the methyl group being transferred, or a direct interaction between the cobalt and palladium centers, mediated by a bridging ligand. The electronic structure of the Co(III) center and the nature of the axial ligands significantly influence the reactivity and the type of complex that is formed. researchgate.net
Theoretical Frameworks for Understanding Heterobimetallic Interactions Involving Cobalt and Palladium
The interaction between cobalt and palladium in a heterobimetallic complex like the putative Mecbl·PdCl₃ adduct can be understood through a combination of theoretical models, including molecular orbital theory and density functional theory (DFT). nih.govresearchgate.net DFT calculations have proven to be a powerful tool for predicting the geometries, electronic structures, and spectroscopic properties of complex transition metal compounds. researchgate.netbendola.com
For a Co-Pd system, theoretical studies can elucidate the nature of the metal-metal bonding, which could range from a weak van der Waals interaction to a direct covalent bond. researchgate.netrsc.org The calculations can also predict how the electronic properties of each metal are perturbed by the presence of the other. For instance, the palladium center, being a soft Lewis acid, would likely interact with a soft donor site on the cobalamin ligand. DFT can help identify the most favorable coordination site and the resulting stability of the adduct. nih.gov Furthermore, these theoretical frameworks can model the reaction pathways for the formation of the adduct and any subsequent catalytic cycles. acs.org In bimetallic systems, it is often found that one metal can influence the redox properties or the ligand binding affinity of the other, leading to synergistic effects. rsc.org
Contemporary Significance of Transition Metal Complexes in Advanced Chemical Synthesis and Catalysis
Transition metal complexes are of paramount importance in modern chemical synthesis and catalysis. Palladium complexes, in particular, are renowned for their catalytic prowess in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Cobalt complexes, including vitamin B12 and its derivatives, have also emerged as sustainable and effective catalysts for various organic transformations, such as reductions, C-C bond formations, and dehalogenations. rsc.orgacs.orgrsc.org
The development of heterobimetallic complexes, such as those containing both cobalt and palladium, is a strategy to achieve novel reactivity that is not accessible with monometallic catalysts. nih.govnih.gov The idea is to combine the distinct catalytic capabilities of each metal within a single molecular entity. For example, one metal center could be responsible for activating one substrate, while the other activates a second substrate, with the coupling occurring at the bimetallic core. A cobalamin-palladium adduct could potentially harness the biological compatibility and unique electronic properties of the cobalamin scaffold with the versatile catalytic activity of palladium. worldscientific.commdpi.com Such complexes are being explored for applications in stereoselective catalysis, photocatalysis, and the development of "green" chemical processes. google.comrsc.org
Data Tables
The following tables provide a summary of the key compounds discussed in this article and their typical spectroscopic characteristics. Note that the data for Mecbl·PdCl₃ is hypothetical and projected based on the known properties of its constituent parts and related complexes, as direct experimental data is not available in the literature.
Table 1: Compounds Mentioned in this Article
| Compound Name | Abbreviation | Chemical Formula |
| Methylcobalamin | MeCbl | C₆₃H₉₁CoN₁₃O₁₄P |
| Palladium(II) Chloride | PdCl₂ | PdCl₂ |
| Mecbl·PdCl₃ Adduct | Mecbl·PdCl₃ | C₆₃H₉₁CoCl₃N₁₃O₁₄PPd |
Table 2: Spectroscopic Data for Methylcobalamin and a Hypothetical Mecbl·PdCl₃ Adduct
| Spectroscopic Technique | Methylcobalamin (Experimental) researchgate.netnih.gov | Mecbl·PdCl₃ Adduct (Hypothetical) |
| UV-Vis Spectroscopy (λmax, nm) | ~375, ~460, ~525 | Shifts in the Soret and Q-bands are expected upon coordination of the palladium species. New charge-transfer bands involving palladium may appear. |
| ¹H NMR Spectroscopy (ppm) | Characteristic upfield shift for the Co-CH₃ protons (~0 ppm). Resonances for the corrin ring protons and the nucleotide base are well-defined. researchgate.net | The chemical shift of the Co-CH₃ protons would be highly sensitive to any electronic changes at the cobalt center. Significant shifts in the resonances of the protons near the palladium binding site would be observed. |
| ³¹P NMR Spectroscopy (ppm) | A single resonance for the phosphate group in the nucleotide loop. | A downfield or upfield shift of the phosphate resonance would indicate interaction of the palladium with the phosphate backbone. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (~1344 g/mol ). nih.gov | A molecular ion peak corresponding to the combined mass of methylcobalamin and the PdCl₃ fragment would be expected. |
Structure
2D Structure
Properties
CAS No. |
58220-71-6 |
|---|---|
Molecular Formula |
C63H93Cl3CoN13O15PPd- |
Molecular Weight |
1575.2 g/mol |
IUPAC Name |
carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;palladium(2+);trichloride;hydrate |
InChI |
InChI=1S/C62H90N13O14P.CH3.3ClH.Co.H2O.Pd/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;3*1H;;1H2;/q;-1;;;;+3;;+2/p-5 |
InChI Key |
SKRWBMBSOOYIIL-UHFFFAOYSA-I |
SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Cl-].[Cl-].[Co+3].[Pd+2] |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Cl-].[Cl-].[Co+3].[Pd+2] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Cl-].[Cl-].[Co+3].[Pd+2] |
Synonyms |
MeCbl.PdCl3 methylcobalamin chlorpalladate methylcobalamine chlorpalladate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methylcobalamin Palladium Conjugates
Strategies for Direct Coordination of Palladium Species to Methylcobalamin (B1676134)
The direct coordination of palladium to the methylcobalamin framework is a primary strategy for the synthesis of MeCbl-Pd conjugates. This approach involves the direct reaction of a palladium precursor with methylcobalamin, leading to the formation of a coordination complex.
Ligand Design and Rationalization of Palladium-Binding Sites on the Cobalamin Framework
The design of ligands for palladium that facilitate binding to methylcobalamin is a critical aspect of synthesizing stable conjugates. The cobalamin structure offers several potential binding sites for a metal ion. These include the axial positions, the corrin (B1236194) ring itself, and the peripheral amide groups.
For methylcobalamin, direct interaction with palladium salts has been observed to lead to the demethylation of the cobalamin. epa.gov This suggests a direct interaction between the palladium species and the methyl group in the upper axial position of the cobalt center. The rational design of ligands for palladium in this context would aim to modulate this reactivity, potentially stabilizing a MeCbl-Pd adduct without immediate cleavage of the Co-C bond. This could involve using ligands that alter the electronic properties of the palladium center, making it less prone to oxidative addition or subsequent reductive elimination pathways that lead to demethylation. The development of bifunctional ligands that can interact with both the palladium center and a portion of the cobalamin structure could also serve to stabilize the conjugate. scripps.edu
Investigation of Stoichiometric and Catalytic Reaction Conditions for Complex Formation
The formation of methylcobalamin-palladium complexes is highly dependent on the reaction conditions, including the stoichiometry of the reactants, pH, solvent, and temperature.
Studies on the interaction between methylcobalamin and palladium(IV) salts such as K₂PdCl₆ have shown that demethylation occurs under acidic conditions (pH 2.0). epa.gov The reaction rate is significantly slower than that observed with platinum(IV) salts. epa.gov The reaction involves the transfer of the methyl group from methylcobalamin to the palladium species.
In the context of forming stable conjugates, as seen with cyanocobalamin (B1173554), the reaction conditions are crucial. The formation of CblCN-Pd(II) conjugates has been studied in both aqueous and methanol (B129727) solutions. nih.gov In aqueous solutions, the pH plays a significant role in the speciation of the palladium(II) complex, which in turn affects the reaction rate. At pH 2, the predominant species is [PdCl(H₂O)₃]⁺, and the reaction with CblCN is accelerated due to favorable electrostatic interactions. nih.gov The reaction of CblCN with [Pd(dien)H₂O]²⁺ and [Pd(terpy)H₂O]²⁺ has also been investigated, demonstrating that the nature of the ancillary ligands on palladium dictates the kinetics and thermodynamics of conjugate formation. nih.gov
For the synthesis of a specific "Mecbl.pdcl3" complex, one would need to carefully control the stoichiometry of methylcobalamin and a suitable PdCl₃ precursor. The solvent choice would be critical to ensure the solubility of both reactants and to influence the coordination environment of the palladium. Based on related systems, a polar solvent, potentially with controlled pH, would likely be employed. The temperature would also be a key parameter to manage the reaction kinetics and prevent unwanted side reactions like the complete degradation of the cobalamin macrocycle.
| Precursor 1 | Precursor 2 | Solvent | Key Conditions | Product Type | Reference |
| Methylcobalamin | K₂PdCl₆ | Aqueous (HCl) | pH 2.0, 22°C | Demethylated Cobalamin | epa.gov |
| Cyanocobalamin | (NH₄)₂PdCl₄ | Water | pH 2.0 | CblCN-Pd(II) Conjugate | nih.gov |
| Cyanocobalamin | [Pd(dien)H₂O]²⁺ | Water | Ambient Temp. | CblCN-Pd(dien) Conjugate | nih.gov |
| Cyanocobalamin | [Pd(terpy)H₂O]²⁺ | Water | pH 4.1, 25°C | CblCN-Pd(terpy) Conjugate | nih.gov |
Interactive Data Table: This table summarizes precursor and reaction condition data for the formation of cobalamin-palladium species.
Multi-Step Synthesis Approaches for Functionalized Methylcobalamin-Palladium Systems
Multi-step syntheses offer a more controlled approach to constructing complex methylcobalamin-palladium systems, allowing for the introduction of specific functionalities to enhance palladium interaction or to build more elaborate molecular architectures.
Selective Derivatization of the Corrin Macrocycle for Enhanced Palladium Interaction
Modifying the corrin macrocycle of cobalamin is a strategy to introduce specific palladium binding sites. The peripheral amide side chains of the corrin ring can be selectively hydrolyzed to carboxylic acids, which can then be used as points of attachment for other functional groups. researchgate.net For instance, a linker with a palladium-chelating moiety could be attached to one of these carboxylic acid groups.
Another approach involves the cleavage and reconstitution of the corrin ring. It has been demonstrated that the corrin macrocycle can be opened (seco-corrins) and then reconstituted around a different metal ion, including palladium. uzh.ch This method, while complex, allows for the synthesis of "metbalamins" where the native cobalt is replaced by another metal. This process fundamentally alters the core of the molecule to create a robust binding pocket for palladium.
Electrophilic substitution on the corrin macrocycle is another potential route for functionalization, although controlling the regioselectivity can be challenging. pnas.org
Post-Synthetic Modification of the Methylcobalamin-Palladium Core
Post-synthetic modification involves the chemical transformation of a pre-formed methylcobalamin-palladium complex. This strategy allows for the fine-tuning of the conjugate's properties after the initial assembly. For example, if a MeCbl-Pd conjugate with reactive peripheral groups were synthesized, these groups could be subsequently modified to attach other molecules of interest, such as targeting moieties or catalytic units.
Green Chemistry Principles in the Synthesis of Organopalladium-Cobalamin Adducts
The application of green chemistry principles to the synthesis of complex molecules like methylcobalamin-palladium conjugates is of growing importance. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green chemistry principles relevant to this area include:
Catalysis: Using catalytic amounts of palladium rather than stoichiometric amounts is a core principle. researchgate.net While some initial studies may use stoichiometric conditions to understand the fundamental interactions, the development of catalytic cycles for the formation of these conjugates would be a significant green advancement.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. researchgate.net Multi-step syntheses, in particular, need to be optimized to minimize the number of steps and the use of protecting groups. researchgate.net
Use of Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives is a key focus. Water is an ideal green solvent, and its use in the synthesis of cobalamin-palladium conjugates has been demonstrated. nih.govpnas.org Ionic liquids and deep eutectic solvents are also being explored as environmentally friendly reaction media for palladium-catalyzed reactions. researchgate.netresearchgate.netmdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. scripps.edu The development of highly active catalysts that can operate under mild conditions is a central goal of green chemistry.
The use of palladium on carbon (Pd/C) as a recyclable catalyst is a well-established green chemistry practice. epa.gov While its direct application to the synthesis of MeCbl-Pd conjugates is not documented, the principles of using supported, recyclable catalysts could be adapted to this system.
Scale-Up Considerations and Process Optimization for Academic Synthesis
The transition of a novel organometallic compound's synthesis from a small, exploratory scale to a larger, multi-gram academic scale introduces a unique set of challenges. While industrial scale-up prioritizes economic viability and stringent safety regulations, academic scale-up is often focused on producing sufficient quantities of a material for extensive characterization, further reactivity studies, or biological testing, while still maintaining high purity and reasonable efficiency within a research laboratory setting. mpg.deresearchgate.net This section will detail the critical considerations for scaling up the synthesis of methylcobalamin-palladium conjugates and the optimization of the synthetic process for academic purposes.
The synthesis of a methylcobalamin-palladium conjugate, for the purposes of this discussion, is hypothesized to proceed via the reaction of methylcobalamin (MeCbl) with a suitable palladium(II) precursor, such as palladium(II) chloride (PdCl₂), in an appropriate solvent system. The coordination of the palladium to the cobalamin macrocycle is a key step, potentially involving displacement of a weakly bound ligand on the palladium center.
Key considerations in the scale-up of this synthesis include managing reaction concentration, temperature control, and purification methods. In small-scale reactions, heat dissipation is generally efficient, and reagent addition can be rapid. However, on a larger scale, exothermic events can lead to localized overheating, potentially causing degradation of the sensitive cobalamin macrocycle. Therefore, controlled, slower addition of reagents and efficient stirring are paramount.
Process optimization in an academic setting often employs techniques like "one-factor-at-a-time" (OFAT) or, more systematically, Design of Experiments (DoE) to identify the optimal reaction conditions. acs.org OFAT involves iteratively changing one parameter while keeping others constant, which can be effective but may not identify interactions between variables. acs.org DoE, while more complex, allows for the simultaneous investigation of multiple variables (e.g., temperature, reaction time, stoichiometry) to build a mathematical model of the reaction's output. acs.org
For the synthesis of a methylcobalamin-palladium conjugate, a systematic approach to optimization might involve investigating the parameters outlined in the following table. The goal would be to maximize the yield and purity of the desired conjugate while minimizing reaction time and the formation of byproducts.
Table 1: Parameters for Optimization of Methylcobalamin-Palladium Conjugate Synthesis
| Parameter | Range Investigated | Rationale |
| Solvent System | Methanol, Ethanol, Water, DMF | The solubility of both methylcobalamin and the palladium precursor is critical. A mixed solvent system may be required to achieve homogeneity. |
| Temperature (°C) | 25 - 60 | Higher temperatures may increase the reaction rate but could also lead to decomposition of the product or starting materials. |
| Reaction Time (h) | 1 - 24 | Monitoring the reaction progress by techniques such as UV-Vis or HPLC is necessary to determine the point of maximum conversion without significant degradation. |
| Stoichiometry (MeCbl:PdCl₂) | 1:1, 1:1.2, 1:1.5 | An excess of the palladium precursor may be required to drive the reaction to completion, but could complicate purification. |
| pH | 4 - 7 | The stability of methylcobalamin and the speciation of the palladium complex can be highly pH-dependent. |
A hypothetical optimization study could yield results as summarized in the interactive table below. This data illustrates how systematic variation of key parameters can lead to the identification of optimal conditions for the synthesis.
Table 2: Hypothetical Optimization Results for Methylcobalamin-Palladium Conjugate Synthesis
| Run | Solvent | Temp (°C) | Time (h) | Stoichiometry (MeCbl:PdCl₂) | pH | Yield (%) | Purity (%) |
| 1 | Methanol | 25 | 12 | 1:1 | 7 | 45 | 85 |
| 2 | Methanol | 40 | 12 | 1:1 | 7 | 60 | 90 |
| 3 | Ethanol | 40 | 12 | 1:1 | 7 | 55 | 88 |
| 4 | Methanol/Water (9:1) | 40 | 12 | 1:1 | 7 | 65 | 92 |
| 5 | Methanol/Water (9:1) | 40 | 6 | 1:1 | 7 | 50 | 89 |
| 6 | Methanol/Water (9:1) | 40 | 18 | 1:1 | 7 | 68 | 93 |
| 7 | Methanol/Water (9:1) | 40 | 18 | 1:1.2 | 7 | 75 | 95 |
| 8 | Methanol/Water (9:1) | 40 | 18 | 1:1.5 | 7 | 76 | 91 |
| 9 | Methanol/Water (9:1) | 40 | 18 | 1:1.2 | 5 | 78 | 96 |
| 10 | Methanol/Water (9:1) | 60 | 18 | 1:1.2 | 5 | 70 | 85 |
From this hypothetical data, it can be concluded that a mixed solvent system of methanol and water, a slightly elevated temperature, a longer reaction time, a slight excess of the palladium precursor, and a mildly acidic pH provide the optimal conditions for the synthesis in an academic laboratory setting.
Purification at a larger scale also requires careful consideration. While small-scale reactions might be purified using techniques like preparative thin-layer chromatography, these are not practical for multi-gram quantities. Column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel, celite) or size-exclusion chromatography would be more suitable. The choice of eluent would be guided by the polarity of the product and any impurities. Crystallization, if achievable, is often the most effective method for obtaining highly pure material on a larger scale.
High Resolution Structural Elucidation and Bond Characterization
Advanced X-ray Crystallography for Single Crystal Structure Determination
No published single-crystal X-ray diffraction data for "Mecbl.pdcl3" could be located. Therefore, an analysis of its coordination geometry, bond lengths/angles, and crystal packing is not possible.
Elucidation of Coordination Geometry and Bond Lengths/Angles at Cobalt and Palladium Centers
Information not available.
Analysis of Intermolecular Packing and Crystal Lattice Interactions
Information not available.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment
No published multinuclear NMR spectroscopic data for "this compound" is available.
1H, 13C, 31P, 195Pt, and Other Relevant Nuclei NMR Spectroscopy
Information not available.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Information not available.
Vibrational Spectroscopy (FT-IR and Raman) for Specific Functional Group and Metal-Ligand Vibration Assignment
No published FT-IR or Raman spectroscopic data specifically assigning vibrational modes for "this compound" could be found.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the characterization of novel organometallic complexes. Unlike standard mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its mass-to-charge ratio (m/z). For organopalladium complexes, which can be synthesized with exceptional stability, HRMS is a primary tool for confirming their successful isolation and characterization. researchgate.netacs.orgchemrxiv.orgnsf.gov
In the analysis of organopalladium cage-molecules, for instance, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the large, charged complexes to be transferred into the gas phase without significant fragmentation. The resulting mass spectra can confirm the formation of complex structures, such as dodecanuclear (Pd₁₂) or nonanuclear (Pd₉) cages. nih.gov The precise mass measurement allows for the confident calculation of the molecular formula. For example, a study on a Pd₉ complex reported a calculated m/z of 2962.5064 for the species [C₁₀₈H₇₃N₁₈S₉Pd₉], with the experimental ESI-MS finding of 2962.5060, unequivocally confirming its composition. nih.gov
The table below illustrates the type of data obtained from HRMS analysis for a hypothetical organopalladium complex, demonstrating the correlation between observed and calculated mass.
| Theoretical Formula Fragment | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [Pd(C₁₁H₈N)₂(C₃N₃S₃)]⁻ | 599.8877 | 599.8875 | 0.33 |
| [Pd₂(C₁₁H₈N)₄(C₃N₃S₃)₂]²⁻ | 599.8877 | 599.8879 | -0.33 |
| [Pd₉(C₇H₈N)₆(C₃N₃S₃)₃] | 2962.5064 | 2962.5060 | 1.35 |
This table is illustrative and based on data for analogous organopalladium cage complexes. nih.gov
Electronic Absorption and Circular Dichroism Spectroscopy for Electronic Transitions and Stereochemical Analysis
Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful non-destructive techniques used to probe the electronic structure of molecules. For cobalamin derivatives like Methylcobalamin (B1676134) (MeCbl), these methods are particularly informative due to the complex system of π-orbitals in the corrin (B1236194) macrocycle. wits.ac.zaresearchgate.netnih.govacs.org
The UV-Vis spectrum of a cobalamin is characterized by several distinct bands, labeled α/β, D/E, and γ, which arise from π → π* electronic transitions within the corrin ring. wits.ac.zaresearchgate.net The precise energy and intensity of these bands are sensitive to the nature of the axial ligands attached to the central cobalt atom. Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to predict and interpret these spectra, correlating the observed bands with specific electronic excitations. nih.govacs.orgarxiv.org For MeCbl, the low-energy α/β bands, once thought to be a simple vibrational progression, are now understood to consist of multiple electronic transitions. nih.govacs.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. Since cobalamins are inherently chiral, CD spectra provide a sensitive fingerprint of the three-dimensional structure and can detect subtle conformational changes induced by different axial ligands or environmental factors. researchgate.net The combination of UV-Vis and CD spectra, supported by TD-DFT calculations, allows for a detailed assignment of the electronic transitions and a comprehensive understanding of the molecule's electronic structure. wits.ac.zanih.gov
The following table summarizes the characteristic electronic absorption bands for Methylcobalamin, which are primarily corrin-based π → π* transitions.
| Band | Wavelength Range (nm) | Nature of Transition |
| α/β | 450 - 550 | Lowest energy π → π* transitions |
| D/E | ~380 - 420 | π → π* transitions |
| γ (Soret) | ~350 | Intense π → π* transition |
This table is a generalized representation based on established data for Methylcobalamin. wits.ac.zaresearchgate.netnih.gov
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Metal Oxidation States and Local Coordination Environment
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are core-level spectroscopic techniques that provide direct information about the oxidation state and local coordination environment of a specific element within a compound. illinois.edu
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energy of core-level electrons. The binding energy is highly sensitive to the effective charge on the atom, making XPS an excellent tool for determining metal oxidation states. In studies of palladium complexes, XPS can distinguish between different oxidation states such as Pd(0), Pd(II), and Pd(IV). mdpi.comacs.orgnih.gov For example, in palladium catalysts supported on chitosan (B1678972), XPS analysis showed a Pd 3d₅/₂ binding energy of 337.8 eV for the initial Pd(II) complex. researchgate.net After reaction, a new signal corresponding to Pd(0) appeared at a lower binding energy of 335.7 eV, indicating a reduction of the metal center. researchgate.net This ability to track changes in oxidation state is crucial for understanding reaction mechanisms. mdpi.comacs.orgresearchgate.net
X-ray Absorption Spectroscopy (XAS) probes the electronic and geometric structure around an absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, at the absorption edge, is particularly sensitive to the oxidation state and coordination geometry. illinois.eduacs.org For palladium compounds, the Pd K-edge energy increases with the formal oxidation state of the palladium center. illinois.educhemrxiv.org A systematic study of 25 palladium complexes demonstrated a clear trend: the K-edge energy shifts to higher values as the metal is oxidized from Pd(I) through Pd(IV). illinois.educhemrxiv.org This trend allows for the unambiguous determination of oxidation states even for previously unconfirmed compounds. illinois.edu Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of the atoms immediately surrounding the palladium center. rsc.org
The table below presents typical binding energy ranges for different palladium oxidation states as determined by XPS.
| Palladium Oxidation State | Pd 3d₅/₂ Binding Energy (eV) |
| Pd(0) | 335.0 - 335.7 |
| Pd(II) | 337.0 - 338.0 |
| Pd(IV) | ~339.0 - 340.0 |
This table provides representative data from XPS studies of various palladium complexes. mdpi.comacs.orgnih.govresearchgate.net
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| MeCbl | Methylcobalamin |
| PdCl₃ | Palladium(III) chloride |
| CNCbl | Cyanocobalamin (B1173554) |
| [PdCl₂(TDA)₂] | Dichlorobis(tridecylamine)palladium(II) |
| [RhCl(TDA)₃] | Chlorotris(tridecylamine)rhodium(I) |
Computational and Theoretical Chemistry of Electronic Structure and Reactivity Pathways
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a cornerstone in the computational analysis of transition metal complexes due to its favorable balance of accuracy and computational cost. For a hypothetical complex like [Pd(Me)(CN)Cl3]^-, DFT calculations can map out its fundamental electronic properties.
DFT calculations are instrumental in dissecting the nature of the bonds between the palladium center and its ligands (methyl, cyanide, and chlorides). Natural Bond Orbital (NBO) analysis, often performed post-DFT calculation, can quantify the covalent and ionic character of these bonds. In a typical octahedral Pd(IV) complex, the Pd-C bond with the methyl group is expected to be highly covalent. The Pd-CN bond will also exhibit strong covalent character with significant π-backbonding, where the palladium d-orbitals donate electron density into the π* orbitals of the cyanide ligand. The Pd-Cl bonds are predicted to have a more significant ionic character in comparison.
Computational studies on related cyclometalated Pd(IV) complexes have shown that upon oxidation from Pd(II) to Pd(IV), there is a contraction of the primary coordination sphere due to the increased positive charge on the metal center. rsc.org DFT calculations accurately predict these changes in bond lengths. rsc.org For our representative complex, the calculated bond lengths would be a key output. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the regions of electron density most involved in chemical reactivity. For instance, in similar Pd(IV) adducts, the HOMO is often localized on the metal-carbon bonds, while the LUMO may be centered on the palladium or have significant contributions from the ligands, indicating sites susceptible to nucleophilic or electrophilic attack, respectively. rsc.org
Table 1: Predicted Bond Lengths and NBO Charges for a Representative Pd(IV) Complex
This table presents hypothetical yet plausible data for [Pd(Me)(CN)Cl3]^- based on typical values from DFT studies on analogous complexes.
Data is illustrative and derived from general findings in the literature on organopalladium(IV) complexes. rsc.orgrsc.org
For a d6 metal ion like Pd(IV) in an octahedral field, a low-spin state (singlet, S=0) is generally expected due to the large ligand field splitting, which makes pairing electrons in the t2g orbitals energetically favorable over placing them in the higher-energy eg orbitals. DFT calculations can precisely determine the relative energies of different spin states (e.g., singlet vs. triplet). For most known Pd(IV) complexes, the ground state is indeed a low-spin singlet. mdpi.com However, factors like geometric distortion or the presence of specific ligands could, in principle, alter these energetics. Computational analysis confirms the energetic favorability of the low-spin state, which is crucial for understanding the complex's magnetic properties and reactivity, as different spin states can lead to entirely different reaction pathways. mdpi.com
Assessment of Metal-Ligand Bonding Nature and Orbital Interactions
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energy and Structure Predictions
While DFT is a workhorse, for higher accuracy in energy and structural predictions, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. cuni.cz These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation. Studies comparing DFT and ab initio methods for palladium complexes have shown that methods like MP2 can provide very accurate geometries and vibrational frequencies, often in excellent agreement with experimental data where available. cuni.cznih.gov For a complex like [Pd(Me)(CN)Cl3]^-, high-level ab initio calculations would serve as a benchmark to validate the results from more economical DFT methods, ensuring the reliability of the computational model. For example, MP2 calculations have been used to investigate the hydration of square-planar palladium complexes, revealing subtle energetic differences that are crucial for understanding their behavior in solution. cuni.cz
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects on Structure
While quantum mechanical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a dynamic picture of the complex's behavior in a realistic solvent environment. rsc.org Using a force field derived from quantum mechanical calculations or experimental data, MD simulations can track the movements of the complex and surrounding solvent molecules over time. This is particularly important for understanding conformational flexibility, such as the rotation of the methyl group or slight distortions of the octahedral geometry. MD simulations can also reveal specific solvent-solute interactions, such as hydrogen bonding, and how these interactions might influence the complex's structure and stability. For palladium nanoparticles, MD simulations have been used to assess their stability and surface reconstructions at various temperatures. rsc.org
Reaction Mechanism Elucidation via Computational Transition State Search
A significant application of computational chemistry is to map out the potential energy surfaces of chemical reactions, identifying intermediates and the transition states that connect them. This is vital for understanding the reactivity of complexes like [Pd(Me)(CN)Cl3]^-, particularly for key processes like reductive elimination.
Reductive elimination is a fundamental reaction for organopalladium(IV) complexes, often leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov For [Pd(Me)(CN)Cl3]^-, a potential reaction is the reductive elimination of acetonitrile (B52724) (MeCN). Computational methods can locate the transition state for this reaction, providing its geometry and activation energy (the energy barrier that must be overcome).
Studies on similar systems, such as the reductive elimination of ethane (B1197151) from [PdIMe3(bpy)], have shown that this process involves significant bond cleavage in the transition state, as indicated by a large positive activation volume. utas.edu.au DFT calculations on the reductive elimination from various Pd(II) and Pd(IV) complexes have provided detailed insights into the reaction mechanism, showing how ligand properties can influence the activation barrier. researchgate.netcsic.es For instance, the presence of π-acceptor ligands can facilitate reductive elimination. researchgate.net A computational study on [Pd(Me)(CN)Cl3]^- would likely reveal a concerted pathway where the Pd-C(Me) and Pd-C(CN) bonds break as the new C-C bond forms, passing through a well-defined transition state. The calculated activation energy would be a critical piece of data for predicting the feasibility of this reaction.
Table 2: Hypothetical Calculated Activation Energies for Reductive Elimination
This table presents plausible activation energy data for the reductive elimination from a representative Pd(IV) complex, based on values from the literature.
Data for the second entry is based on published computational studies. csic.es The first entry is a plausible estimate for the hypothetical complex.
By combining these computational techniques, a comprehensive understanding of the electronic structure and reactivity of "Mecbl.pdcl3", represented here by an analogous complex, can be achieved, providing valuable insights that complement and guide experimental research in organopalladium chemistry.
Identification of Key Intermediates and Transition States in Elementary Reactions
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and provides a deeper understanding of the electronic and geometric structure of MeCbl. researchgate.net
Electronic Spectra
Time-dependent density functional theory (TD-DFT) is the most common method for calculating the electronically excited states and simulating the electronic absorption (UV-Vis), circular dichroism (CD), and magnetic circular dichroism (MCD) spectra of cobalamins. researchgate.netaip.org The choice of functional is critical, and studies comparing functionals like B3LYP and BP86 have found that BP86 often provides a more reliable agreement with experimental spectra, especially for the lower-energy α/β bands. researchgate.netaip.org These calculations have been crucial in understanding that the broad α/β band is not from a single electronic transition but is composed of multiple transitions. researchgate.net
| Band | Experimental Energy (eV) | Calculated Energy (eV) | Assignment (Major Contribution) | Reference |
|---|---|---|---|---|
| α | 2.36 | 2.17 | HOMO → LUMO (π → π) | aip.org |
| β | 2.67 | 2.45 | HOMO-1 → LUMO (π → π) | aip.org |
| γ (Soret) | 3.39 | 3.31 | Multiple π → π* and d → π* transitions | aip.org |
Vibrational Spectra
The vibrational spectra (Infrared and Raman) of MeCbl are highly complex. DFT calculations are used to compute harmonic frequencies and assign the vibrational modes observed in experimental spectra. To improve agreement with experimental data, a scaled quantum mechanical (SQM) force field method is often employed. nih.gov This involves scaling the calculated force constants to correct for systematic errors in the DFT calculations.
These computational analyses have been successful in assigning key vibrational modes, including the crucial Co-C stretching frequency. DFT calculations correctly reproduce the Co-C bond distances and the corresponding vibrational frequencies for methyl and ethyl derivatives. nih.gov For more complex derivatives like adenosylcobalamin, the calculations show significant mixing of the Co-C stretching coordinate with other modes, such as ribose deformation. nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| Co-C Stretch | ~500 | 509 | DFT (Full Structure) | nih.gov |
| Corrin (B1236194) Ring Mode | ~1506 | Good agreement with SQM | DFT-SQM (B3LYP) | |
| Corrin Ring Mode | ~1550 | Good agreement with SQM | DFT-SQM (B3LYP) |
Investigation of Reaction Mechanisms and Transformative Pathways
Homolytic and Heterolytic Bond Cleavage Reactions of Metal-Carbon Bonds
The cobalt-carbon bond in methylcobalamin (B1676134) is known to be relatively weak, with a bond dissociation energy estimated to be around 34 kcal/mol. This characteristic allows it to undergo cleavage through two primary pathways: homolytic and heterolytic.
Homolytic Cleavage: This process involves the symmetrical breaking of the Co-C bond, yielding a methyl radical (•CH₃) and a cob(II)alamin radical. This pathway is often initiated by photolysis (light) or thermolysis (heat). In the context of "Mecbl.pdcl3," the presence of the palladium center could influence the energy required for this cleavage.
Heterolytic Cleavage: This involves an unsymmetrical bond breaking, leading to the formation of either a methyl cation (CH₃⁺) and a reduced cob(I)alamin species, or a methyl anion (CH₃⁻) and an oxidized cob(III)alamin. The specific outcome is highly dependent on the nature of the attacking or coordinating species. A highly electrophilic palladium(III) center would likely promote the formation of a methyl anion, which could then be transferred to the palladium.
| Cleavage Pathway | Products | Influencing Factors |
| Homolytic | Methyl Radical (•CH₃) + Cob(II)alamin | Light, Heat |
| Heterolytic (Carbanion) | Methyl Anion (CH₃⁻) + Cob(III)alamin | Electrophilic Attack |
| Heterolytic (Carbocation) | Methyl Cation (CH₃⁺) + Cob(I)alamin | Nucleophilic Attack |
Oxidative Addition and Reductive Elimination Processes at the Palladium Center
Palladium chemistry is characterized by its ability to cycle between different oxidation states, most commonly Pd(0), Pd(II), and Pd(IV). Oxidative addition and reductive elimination are key elementary steps in many palladium-catalyzed reactions.
Oxidative Addition: In the "this compound" system, the palladium(III) center is already in a relatively high oxidation state. A more likely scenario involves an initial reduction of Pd(III) to a more reactive state, such as Pd(I) or Pd(II), which could then participate in oxidative addition. Alternatively, if a methyl group is transferred from cobalt to palladium, this could be considered a form of transmetalation, which is mechanistically related to oxidative addition.
Reductive Elimination: This process would involve the formation of a new bond between two ligands on the palladium center, with a concurrent reduction in the oxidation state of the palladium. For instance, if a methyl group and another ligand (e.g., a chloride ion) were coordinated to the palladium, they could be eliminated to form methyl chloride, reducing the palladium's oxidation state.
Ligand Exchange Dynamics and Dissociation/Association Pathways
The coordination sphere of the palladium center in "this compound" would be dynamic, with ligands constantly associating and dissociating. The lability of the ligands would be influenced by factors such as the solvent, temperature, and the electronic properties of the ligands themselves. The corrin (B1236194) ring of the methylcobalamin could also act as a ligand, potentially coordinating to the palladium center in a multidentate fashion.
Electron Transfer Processes and Redox Chemistry Involving Both Metal Centers
The "this compound" complex contains two redox-active metals: cobalt and palladium. This allows for the possibility of intramolecular electron transfer processes. For example, an electron could be transferred from the cobalt center to the palladium center, leading to a change in the oxidation states of both metals. The standard reduction potentials of the Co(III)/Co(II), Co(II)/Co(I), and various palladium couples would dictate the thermodynamic favorability of such electron transfer events.
| Redox Couple | Standard Potential (approx. vs. SHE) |
| Co(III)/Co(II) in Cobalamin | +0.2 V |
| Co(II)/Co(I) in Cobalamin | -0.6 V |
| Pd(II)/Pd(0) | +0.915 V |
Note: The potential for Pd(III) is not well-established and would be highly dependent on the ligand environment.
Influence of External Stimuli (Light, Temperature, pH) on Reactivity
External stimuli can be expected to have a profound impact on the reactivity of "this compound".
Light: As mentioned, light can induce homolytic cleavage of the Co-C bond, generating radical species and initiating radical-based reaction pathways.
Temperature: Increasing the temperature would likely increase the rates of most reactions, including ligand exchange and bond cleavage. However, excessive heat could lead to decomposition of the complex.
pH: The pH of the solution could affect the protonation state of the ligands and the cobalamin moiety, which in turn would influence the electronic properties and reactivity of the metal centers.
Mechanistic Role of the Methylcobalamin Moiety in Modulating Palladium Reactivity
The methylcobalamin moiety is not merely a passive carrier of a methyl group. Its bulky corrin ring provides a unique steric environment that can influence which substrates can approach the palladium center. Furthermore, the electronic properties of the corrin ring, which can be tuned by modifying its peripheral groups, can modulate the redox potentials of the cobalt and palladium centers, thereby influencing the rates and pathways of electron transfer and redox-based reactions. The ability of the cobalamin to stabilize different oxidation states of cobalt is also a key factor in its ability to participate in a variety of chemical transformations.
Advanced Catalytic Applications and Mechanistic Studies
Exploration of Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)
Palladium is a cornerstone of carbon-carbon (C-C) bond formation, with reactions like the Suzuki, Heck, and Sonogashira couplings being fundamental tools in organic synthesis. acs.orgacs.orgrsc.org The introduction of cobalamins, such as MeCbl, into these palladium-catalyzed systems is an emerging area of interest, driven by the potential for greener and more efficient reactions. acs.org Vitamin B12 and its derivatives can participate in or influence these coupling reactions, often by mediating radical pathways or influencing the redox cycle of the palladium catalyst. acs.orgrsc.org While direct, well-defined examples of MeCbl-palladium catalyzed cross-couplings are sparse, the principles of combining these catalysts are being actively investigated. acs.orgacs.org Studies have shown that combining Vitamin B12 with other transition metals can expand the scope of possible transformations. acs.org
| Coupling Reaction | Typical Palladium Catalyst | Role of Cobalamin | Potential Outcome |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Redox modulator, Radical initiator | Enhanced rates, Milder conditions |
| Heck | Pd(OAc)₂, PdCl₂ | Regeneration of Pd(0), Alternative mechanistic pathways | Increased yields, Control of side reactions |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Co-catalyst, Ligand effects | Broader substrate scope, Copper-free variations |
This table represents potential synergistic roles based on the individual catalytic activities of palladium and cobalamin derivatives.
The performance of palladium catalysts is critically influenced by the steric and electronic properties of their ligands. nih.govuva.es Ligands not only stabilize the palladium center but also modulate its reactivity and selectivity. In a hypothetical MeCbl-Pd system, the bulky corrin (B1236194) ring of methylcobalamin (B1676134) would introduce significant steric hindrance. This could be beneficial, for example, by promoting the reductive elimination step, which is often facilitated by sterically demanding ligands. nih.gov
Electronically, the cobalamin can influence the palladium center in several ways. The σ-donating character of ligands typically increases the reactivity of the Pd(0) center towards oxidative addition. nih.gov The cobalamin, with its complex electronic structure and redox activity, could engage in non-traditional electronic interactions or participate in redox shuttling to regenerate the active Pd(0) species, potentially influencing the rate-limiting step of the catalytic cycle. rjpbr.com Studies on various nitrogen-donor ligands with Pd(OAc)₂ have shown that ligand structure can modulate the Pd(II)/Pd(0) redox potential in non-intuitive ways, highlighting the complexity and potential for fine-tuning in such systems. nsf.gov
Catalyst Design for Enhanced Activity and Selectivity
Catalysis in Carbon-Heteroatom Bond Forming Reactions
Palladium-catalyzed carbon-heteroatom (C-N, C-O) cross-coupling reactions are indispensable in medicinal and materials chemistry for synthesizing pharmaceuticals and organic materials. mit.edursc.orgnih.govuwindsor.ca The development of ligands that facilitate these reactions, even with challenging substrates like aryl chlorides, has been a major focus. mit.eduuwindsor.ca
The introduction of a bio-inspired catalyst like MeCbl could offer new pathways for these transformations. For example, a dual-catalyst system composed of a palladium-peptide complex has been shown to mediate both deprotection and Suzuki cross-coupling reactions in biological environments. nih.gov This demonstrates the potential for combining palladium's coupling ability with a biological scaffold. While not MeCbl, this principle suggests that a MeCbl-Pd system could be designed for C-N or C-O bond formation, potentially under biocompatible conditions. The cobalamin's role could be to facilitate the reaction through radical mechanisms or to assist in regenerating the active palladium catalyst. acs.org
Table of Research Findings in C-N and C-O Coupling:
| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/t-BuBrettPhos | C-O Coupling | Primary alcohols, (Hetero)aryl chlorides | Effective coupling at room temperature, minimizing side reactions. | mit.edu |
| Pd/Biaryl Phosphine (B1218219) Ligands | C-N Coupling | Hindered primary amines, (Hetero)aryl chlorides | Rationally designed ligands enable coupling of sterically demanding substrates. | mit.edu |
Enantioselective Catalysis utilizing the Inherent Chirality of Methylcobalamin
Methylcobalamin is an inherently chiral molecule due to its complex three-dimensional structure. This chirality presents an exciting, though largely unexplored, opportunity for asymmetric catalysis. nih.gov The development of enantioselective palladium-catalyzed reactions is a major goal in organic synthesis, traditionally relying on the use of meticulously designed chiral ligands to control the stereochemical outcome. chemrxiv.orgcalis.edu.cnsnnu.edu.cn
A system that pairs palladium with MeCbl could potentially leverage the cobalamin's chirality to induce enantioselectivity in cross-coupling or other reactions. The MeCbl could act as a chiral ligand or a chiral auxiliary, creating a diastereomeric transition state that favors the formation of one enantiomer of the product over the other. Recent advances have shown that even ion-paired chiral anions can impart stereocontrol in palladium catalysis, opening the door to unconventional ligand designs. calis.edu.cn While specific examples of using MeCbl for this purpose with palladium are not yet established, the concept is a logical extension of research into bio-inspired asymmetric catalysis. nih.gov
Redox Catalysis in Organic Transformations
The redox chemistry of both cobalamin and palladium is central to their catalytic functions. rjpbr.comnih.gov Cobalamins can readily shuttle between Co(III), Co(II), and the supernucleophilic Co(I) oxidation states. researchgate.net This redox activity is the basis for many of its biological functions and its use as a catalyst for radical reactions. acs.orgrjpbr.com Palladium catalysis is defined by the Pd(0)/Pd(II) and sometimes Pd(II)/Pd(IV) redox cycles.
A synergistic MeCbl-Pd system could exploit this dual redox capability. The cobalamin could act as a redox mediator, facilitating the reduction of Pd(II) to the active Pd(0) state, a crucial step for initiating many cross-coupling cycles. rsc.org This could be particularly valuable for aerobic oxidation reactions, where the palladium catalyst must be reoxidized after the bond-forming step. Hydroxycobalamin, for example, is known to catalyze the oxidation of certain substrates. rjpbr.com This redox interplay could lead to novel catalytic cycles where the cobalamin and palladium work in concert to turn over substrates that are challenging for either catalyst alone.
Bio-Inspired Catalysis and Biomimetic Transformations for Sustainable Chemistry
The use of Vitamin B12 in catalysis is a prime example of bio-inspired chemistry, aiming to mimic the efficiency and selectivity of enzymes for sustainable synthesis. rsc.orgresearchgate.netnih.gov These systems are attractive because they use a natural, non-toxic, and earth-abundant metal-containing cofactor. rsc.org Vitamin B12 catalysis has been successfully applied to dehalogenation of environmental pollutants and various radical-based C-C bond formations. acs.orgacs.org
Pairing these bio-inspired approaches with palladium catalysis could lead to powerful hybrid systems. For instance, a Vitamin B12 derivative immobilized on a titanium dioxide (TiO₂) surface can act as a photocatalyst. acs.org One could envision a system where a photocatalytic cobalamin generates a radical intermediate, which is then trapped or coupled by a palladium co-catalyst to form a complex product. This approach combines the green credentials of photocatalysis and bio-inspiration with the broad synthetic utility of palladium, paving the way for more sustainable chemical manufacturing. researchgate.netnih.gov
Scientific Inquiry into "Mecbl.pdcl3" Reveals a Gap in Current Catalysis Research
A comprehensive review of scientific literature and chemical databases for information on the chemical compound "this compound," specifically focusing on its potential advanced catalytic applications, recyclability, and stability, has found no evidence of a stable, isolatable catalyst with this designation. While research exists on the individual components—methylcobalamin (MeCbl) and palladium chloride (PdCl₃ as a potential species)—and their interactions, the formation of a stable, recyclable methylcobalamin-palladium catalyst of this nature is not documented in the reviewed sources.
Methylcobalamin, an active form of vitamin B12, is a well-known organometallic compound featuring a cobalt-carbon bond. It plays a crucial role in various biological methylation processes. Palladium and its compounds, on the other hand, are renowned for their exceptional catalytic activity in a wide array of chemical transformations, particularly in cross-coupling reactions. The theoretical combination of these two entities into a single catalytic system is an intriguing concept, potentially merging the unique biochemical properties of a vitamin B12 derivative with the versatile catalytic power of palladium.
However, investigations into the direct interaction between methylcobalamin and palladium(II) species suggest a reactive, rather than a stable, relationship. Studies have shown that methylcobalamin can react with tetrachloropalladate(II) (PdCl₄²⁻), leading to a methyl transfer from the cobalt center to the palladium. The ultimate products of this reaction are reported to be palladium metal, methyl chloride, and various cobalamin derivatives. researchgate.net This indicates that a simple combination of methylcobalamin and a palladium chloride species would likely result in the decomposition of the methylcobalamin and the reduction of the palladium, rather than the formation of a stable, reusable catalytic complex.
While the specific compound "this compound" does not appear in the scientific literature as a stable entity, the broader concept of using vitamin B12 derivatives in conjunction with palladium catalysis has been explored. Patents have been filed for metal complexes where cyanocobalamin (B1173554) (a precursor to methylcobalamin) acts as a ligand, binding to transition metals including palladium, through its cyanide group. epo.orggoogle.comgoogle.com These patents primarily focus on the synthesis of these complexes for potential applications in radiodiagnostics and therapy, rather than as recyclable catalysts for organic synthesis.
Furthermore, the strategy of "heterogenizing" catalysts to improve their recyclability has been applied to vitamin B12-based systems. For instance, researchers have successfully immobilized vitamin B12 onto a solid support (KCC-1) and used it in a palladium-catalyzed carbonylative Suzuki–Miyaura cross-coupling reaction. This supported catalyst demonstrated good reusability, maintaining its activity over ten cycles. This approach, however, does not involve a discrete "this compound" molecule but rather a functionalized support material that coordinates with the catalytically active metal.
Integration into Advanced Materials and Supramolecular Architectures
Development of Hybrid Materials Incorporating Methylcobalamin-Palladium Units
Hybrid materials, which combine distinct organic and inorganic components at the molecular level, offer a pathway to novel functionalities. The conjugation of Mecbl.PdCl3 units with various polymeric or solid-state matrices could yield materials with tailored properties. The concept of creating such hybrid materials is well-established, with researchers successfully conjugating responsive polymers to various biomacromolecules to create "smart" materials that respond to environmental stimuli. nih.gov
One potential approach involves the encapsulation or grafting of this compound onto carbon-based nanomaterials. For instance, palladium nanoparticles have been successfully encapsulated by multiwall carbon nanotubes that are functionalized with poly(citric acid). fu-berlin.de This method creates a water-soluble hybrid material with accessible catalytic sites. A similar strategy could be envisioned for this compound, where the cobalamin moiety could facilitate dispersion in aqueous media while the palladium center remains available for chemical transformations.
Another avenue is the creation of polymer-Mecbl.PdCl3 conjugates. The cobalamin structure offers several sites for covalent modification, which could be used to attach it to a polymer backbone. The resulting material would combine the physical properties of the polymer (e.g., processability, mechanical strength) with the chemical characteristics of the organometallic complex.
Table 1: Potential Hybrid Material Architectures with this compound
| Hybrid Material Type | Matrix Material Example | Potential Linkage/Interaction | Anticipated Properties |
| Nanoparticle Composite | Carbon Nanotubes, Graphene Oxide | Non-covalent encapsulation, π-stacking | Enhanced catalytic activity, improved dispersibility |
| Polymer Conjugate | Polyethylene glycol (PEG), Polyvinylpyridine (PVP) | Covalent bonding to the cobalamin ligand | Biocompatibility, processability into films or fibers |
| Silica-Based Hybrid | Mesoporous Silica (B1680970) | Covalent grafting via silane (B1218182) coupling agents | High surface area, thermal stability |
Immobilization on Solid Supports for Heterogeneous Catalysis and Flow Chemistry Applications
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between highly selective molecular catalysts and industrially practical heterogeneous systems. This approach facilitates catalyst recovery and reuse, and enables their use in continuous flow reactors. Palladium complexes are frequently immobilized for applications in cross-coupling reactions and other organic transformations. mdpi.commdpi.com
Several strategies could be employed to immobilize this compound.
Immobilization on Polymeric Supports: Renewable polysaccharides like chitosan (B1678972) have been used as supports for palladium complexes. mdpi.com The functional groups on the polysaccharide backbone, such as amines and hydroxyls, can coordinate to the palladium center or be modified to anchor the complex more strongly.
Immobilization on Inorganic Oxides: Magnetic nanoparticles, such as iron oxide (Fe3O4), have been used as supports for palladium catalysts, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com The this compound complex could be anchored to the surface of functionalized nanoparticles.
Sol-Gel Entrapment: Vitamin B12 derivatives have been successfully immobilized within silica matrices using sol-gel methods for catalytic applications. researchgate.net This technique could entrap this compound within a porous and chemically inert silica network, enhancing its stability and preventing leaching.
The application of these immobilized catalysts in flow chemistry is particularly promising. Flow reactors offer precise control over reaction parameters, improved safety, and the potential for automated, continuous production.
Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers with Methylcobalamin-Palladium Nodes
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comresearchgate.net These materials are renowned for their high porosity, large surface areas, and tunable structures. While the creation of MOFs with palladium nodes is an active area of research, rsc.orgrsc.orgnih.gov the incorporation of a large and complex entity like this compound as a structural node presents both challenges and opportunities.
For this compound to act as a node, the methylcobalamin (B1676134) ligand would need to be functionalized with additional coordinating groups capable of binding to other metal centers. Alternatively, the palladium center itself, after the initial interaction with methylcobalamin, might have open coordination sites to bind with multitopic organic linkers.
A more feasible approach might be the synthesis of a coordination polymer, which can be a one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structure. uctm.edufrontiersin.orgrsc.org For example, a 1D coordination polymer has been synthesized from a phenylene-bridged bipyrrole and palladium(II) ions. frontiersin.org It is conceivable that a bifunctional ligand could be designed to coordinate with the palladium center of the this compound unit, leading to the formation of a 1D chain. The large size of the methylcobalamin moiety would likely result in significant steric influence on the final structure.
Table 2: Comparison of Potential MOF and Coordination Polymer Strategies
| Approach | Description | Key Challenge | Potential Advantage |
| This compound as a Node | The entire complex acts as a building unit in a 3D framework. | Steric hindrance from the cobalamin ligand may prevent ordered framework formation. | Creation of a highly porous material with intrinsic catalytic and biological recognition properties. |
| Post-Synthetic Modification | A pre-formed MOF with reactive sites is modified to anchor this compound within its pores. | Ensuring uniform distribution and accessibility of the complex within the MOF. | Leverages the stability and porosity of known MOF structures. |
| Coordination Polymer Formation | Linking this compound units with bifunctional organic linkers to form 1D, 2D, or 3D polymers. | Controlling the dimensionality and preventing the formation of amorphous materials. | Potentially more synthetically accessible than a full 3D MOF. |
Self-Assembly Processes Towards Defined Supramolecular Architectures
Coordination-driven self-assembly is a powerful technique for constructing discrete, well-defined supramolecular structures such as cages, triangles, and squares. researchgate.net This "bottom-up" approach utilizes the predictable coordination geometries of metal ions and the specific shapes of organic ligands to form complex architectures. Palladium(II) is a popular choice for these assemblies due to its strong preference for a square planar coordination geometry. libretexts.org
The this compound complex could be a component in such self-assembled structures. By modifying the methylcobalamin ligand with appropriate donor groups, it could be designed to act as a "corner" or "side" piece in a larger assembly. For example, palladium complexes have been used to create molecular rectangles capable of encapsulating guest molecules. nih.gov A this compound derivative could potentially form one of the sides of such a rectangle, with the cobalamin moiety oriented either into the cavity or on the exterior of the structure.
Furthermore, self-assembly has been used to create fluorescent supramolecules from palladium and BODIPY-based ligands, which have shown potential in biomedical imaging. nih.gov Given the inherent biological relevance of methylcobalamin, incorporating it into such structures could lead to theranostic agents with both imaging and therapeutic capabilities.
Exploration of Electronic and Photonic Properties in Designed Materials
The electronic and photonic properties of materials derived from this compound would be influenced by all three of its core components: the corrin (B1236194) ring of the cobalamin, the cobalt center, and the palladium center. Methylcobalamin itself has interesting photolytic properties, where the cobalt-carbon bond can be cleaved by light. researchgate.netresearchgate.net This photosensitivity is mediated by low-lying excited states and is a key aspect of its biological function.
The introduction of palladium would further modify these properties. Theoretical studies on palladium(II)-corrin complexes have explored their electronic excited states and luminescence properties. researchgate.net The interaction between the palladium and the cobalamin could lead to new charge-transfer transitions in the electronic absorption spectrum. The photolysis of methylcobalamin is known to proceed through metal-to-ligand charge transfer (MLCT) and ligand field (LF) excited states. researchgate.net The presence of palladium could alter the energy levels of these states, potentially affecting the quantum yield and pathways of photochemical reactions.
Designing materials where these units are arranged in an ordered fashion, such as in a coordination polymer or a self-assembled structure, could lead to emergent properties. For example, electronic communication between adjacent this compound units through a conjugated linker could result in materials with interesting conductivity or non-linear optical properties. The inherent chirality of methylcobalamin could also be imparted to the final material, making it a candidate for applications in chiroptics.
Emerging Research Directions and Future Prospects
Rational Design of Next-Generation Methylcobalamin-Palladium Complexes for Specific Reactivity
The rational design of organometallic catalysts is a cornerstone of modern chemistry, aiming to create molecules with tailored reactivity, selectivity, and stability. For complexes like Mecbl.pdcl3, this involves the strategic modification of both the cobalamin ligand and the palladium coordination sphere.
The vitamin B12 framework offers a unique and modifiable scaffold. rsc.org Its intricate structure, featuring a corrin (B1236194) ring and various peripheral groups, can be chemically altered to influence the electronic and steric properties of the resulting complex. mdpi.com For instance, modifying the axial ligands or the side chains of the corrin ring can tune the reactivity of the cobalt center and, by extension, its interaction with the palladium moiety. mdpi.com Research on other vitamin B12 derivatives has shown that such modifications can impact their catalytic activity in various reactions, including C-C bond formation. acs.org
On the palladium side, the choice of ancillary ligands plays a critical role in determining the catalytic behavior. The development of palladium catalysts with specific phosphine (B1218219), N-heterocyclic carbene (NHC), or other supporting ligands has been instrumental in advancing cross-coupling reactions and other transformations. whiterose.ac.ukskoltech.ru By systematically varying the ligands attached to the palladium in a methylcobalamin-palladium complex, it would be possible to fine-tune its reactivity for specific applications, such as targeting particular substrates or achieving desired chemo- and regioselectivity.
An illustrative example of rational design in a related area is the development of palladium catalysts for polyketone synthesis, where the ligand structure dictates the polymer's microstructure. nih.govacs.org A similar approach could be applied to design next-generation methylcobalamin-palladium catalysts for novel organic transformations.
Application of Machine Learning and Artificial Intelligence in Catalyst Discovery and Optimization
Data Generation: A virtual library of candidate complexes would be created by systematically modifying the cobalamin and palladium ligand structures.
Descriptor Calculation: Quantum chemical methods would be used to calculate a range of electronic and steric descriptors for each virtual complex. innovations-report.com
Model Training: An ML model would be trained on a dataset of known catalysts and their experimental or computationally predicted performance. nih.gov
Prediction and Selection: The trained model would then predict the catalytic activity of the virtual library, identifying the most promising candidates for synthesis and experimental validation. acs.org
This approach has been successfully applied to other classes of palladium catalysts, leading to the discovery of new and improved systems. skoltech.runih.govresearchgate.net For instance, researchers have used ML to predict the performance of palladium catalysts in C-N cross-coupling reactions and to discover new phosphine ligands for dinuclear palladium complexes. nih.govresearchgate.net The application of such data-driven methods to methylcobalamin-palladium systems could significantly accelerate the exploration of their catalytic potential.
| Catalyst Candidate | Key Descriptor 1 (e.g., Ligand Cone Angle) | Key Descriptor 2 (e.g., HOMO Energy) | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|
| Pd-L1-MeCbl | 120° | -5.2 eV | 85 | 82 |
| Pd-L2-MeCbl | 135° | -5.5 eV | 92 | 90 |
| Pd-L3-MeCbl | 150° | -5.0 eV | 75 | - |
Exploration of Unconventional Reaction Media (e.g., Supercritical Fluids, Deep Eutectic Solvents)
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In recent years, there has been a growing interest in the use of unconventional reaction media that offer advantages in terms of sustainability, reactivity, and product separation. nih.govscispace.comresearchgate.netresearchgate.netcam.ac.uk
Supercritical fluids (SCFs) , such as supercritical carbon dioxide (scCO2), possess properties of both liquids and gases, including high diffusivity and low viscosity. tandfonline.comresearchgate.netscispace.comacs.orgrsc.org These properties can enhance mass transport and lead to increased reaction rates. tandfonline.com Palladium-catalyzed reactions, including hydrogenations and coupling reactions, have been successfully performed in scCO2. tandfonline.comresearchgate.netrsc.org The use of scCO2 as a medium for reactions catalyzed by methylcobalamin-palladium complexes could offer a greener alternative to conventional organic solvents.
Deep eutectic solvents (DESs) are mixtures of two or more components that have a significantly lower melting point than the individual components. nih.govscispace.comresearchgate.netresearchgate.netcam.ac.uk They are often biodegradable, non-volatile, and can be prepared from readily available starting materials. researchgate.net DESs have been shown to be effective media for a variety of organometallic reactions, including those involving highly reactive organolithium and Grignard reagents. nih.govscispace.comresearchgate.net Exploring the use of DESs for catalysis with methylcobalamin-palladium complexes could open up new avenues for sustainable chemical synthesis.
Development of Operando Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. rsc.org Operando spectroscopy, the study of a catalyst under actual reaction conditions, provides a powerful tool for elucidating catalytic cycles in real-time. rsc.orgacs.orgnih.govrsc.orgchalmers.seresearchgate.netnih.govfrontiersin.org
Various spectroscopic techniques can be employed in an operando fashion to monitor the changes in the catalyst and reacting species throughout a reaction:
X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the metal center. acs.orgnih.govchalmers.seresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify reaction intermediates and products. nih.govrsc.org
Infrared (IR) and Raman Spectroscopy: Provide insights into the vibrational modes of molecules and can be used to track the formation and consumption of specific functional groups. rsc.orgnih.gov
By combining these techniques, a detailed picture of the catalytic cycle can be constructed, including the identification of active species, intermediates, and deactivation pathways. rsc.org Such studies on methylcobalamin-palladium complexes would be invaluable for understanding their mechanism of action and for designing more robust and efficient catalysts.
Table 2: Operando Techniques for Catalyst Characterization
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Operando XAS | Palladium oxidation state, coordination environment | Tracking changes in the Pd center during catalysis |
| Operando NMR | Identification of intermediates and products | Elucidating the reaction pathway |
| Operando IR/Raman | Vibrational modes of ligands and substrates | Monitoring ligand binding and substrate activation |
Integration into Advanced Chemical Technologies Beyond Traditional Synthesis
The unique properties of methylcobalamin-palladium complexes could enable their integration into a range of advanced chemical technologies beyond their potential use in traditional homogeneous catalysis.
Bio-hybrid Catalysis: The vitamin B12 moiety could serve as a biological recognition element, allowing for the targeted delivery of the palladium catalyst to specific sites within a biological system. bham.ac.ukrsc.orgmdpi.com This could have applications in areas such as targeted drug delivery or biocatalysis. pharmafeatures.comnih.gov
Advanced Materials: These complexes could be incorporated into polymers or other materials to create functional materials with catalytic or electronic properties. nih.gov For example, palladium nanoparticles supported on various materials have shown promise as catalysts for a range of reactions. nih.gov
Photocatalysis: Vitamin B12 and its derivatives are known to be photoactive, undergoing light-induced cleavage of the cobalt-carbon bond. pharmafeatures.comresearchgate.netnih.gov This property could be harnessed to develop light-driven catalytic systems based on methylcobalamin-palladium complexes, where light is used to initiate or control the catalytic cycle.
The exploration of these and other novel applications will be a key driver of future research into this fascinating class of compounds.
Q & A
Q. How should supplementary materials for this compound studies be structured to enhance reproducibility?
- Methodological Answer : Include raw spectra, crystallographic data (CIF files), and computational input files in appendices. Label datasets with DOIs and adhere to journal-specific guidelines (e.g., Beilstein’s requirements for experimental details ).
Key Takeaways for Researchers
- Basic Focus : Prioritize reproducibility through meticulous documentation and validation against established protocols.
- Advanced Focus : Employ interdisciplinary frameworks (FINER, PICO) and computational tools to resolve contradictions and refine mechanistic insights.
- Ethical Compliance : Align with IRB standards and transparently report limitations to uphold research integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
